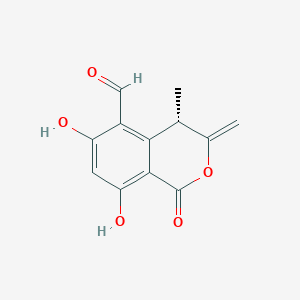

(S)-(+)-Ascochin

Übersicht

Beschreibung

Ascochin ist ein Isocumarinderivat und ein Pilzmetabolit, der in der Ascochyta-Art gefunden wurde. Es zeigt eine signifikante antimikrobielle Aktivität und hemmt das Wachstum verschiedener Bakterien, Pilze und Algen . Ascochin ist bekannt für seine antimykotischen, antibakteriellen und phytotoxischen Eigenschaften .

Herstellungsmethoden

Ascochin wird typischerweise aus dem endophytischen Pilz Ascochyta-Art isoliert . Die synthetischen Wege und Reaktionsbedingungen für Ascochin beinhalten die Extraktion und Reinigung aus Pilzkulturen.

Wirkmechanismus

Target of Action

Ascochin, an isocoumarin derivative and fungal metabolite identified in Ascochyta, demonstrates antimicrobial activity . Its primary targets include Microbotryum violaceum , Phytophthora infestans , and Septoria tritici , which are types of fungi . It also exhibits antialgal activity against Chlorella fusca . These targets play a crucial role in the propagation of fungal and algal species, and by acting on these targets, Ascochin can control their growth and spread.

Mode of Action

It’s known that ascochin acts as an antifungal and antialgal agent This suggests that it likely interacts with its targets in a way that inhibits their growth or disrupts their normal biological processes

Biochemical Pathways

Given its antifungal and antialgal properties, it can be inferred that ascochin likely interferes with the biochemical pathways essential for the growth and reproduction of the targeted fungi and algae

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its overall effectiveness as a therapeutic agent

Result of Action

Given its antifungal and antialgal properties, it can be inferred that ascochin likely causes molecular and cellular changes in the targeted fungi and algae that result in their growth inhibition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other organisms or compounds can affect how Ascochin interacts with its targets.

Biochemische Analyse

Biochemical Properties

Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ascochin has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that Ascochin may interfere with essential cellular processes in these organisms, leading to their inhibition or death.

Cellular Effects

Ascochin affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ascochin’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that Ascochin may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.

Molecular Mechanism

The molecular mechanism of Ascochin involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Ascochin binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ascochin change over time. Ascochin is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Ascochin can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of Ascochin vary with different dosages in animal models. At low doses, Ascochin may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, Ascochin can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Ascochin is required to achieve a significant inhibitory effect.

Metabolic Pathways

Ascochin is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, Ascochin’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .

Transport and Distribution

Ascochin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, Ascochin may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of Ascochin plays a crucial role in its activity and function. Ascochin may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, Ascochin may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .

Vorbereitungsmethoden

Ascochin is typically isolated from the endophytic fungus Ascochyta species . The synthetic routes and reaction conditions for Ascochin involve the extraction and purification from fungal cultures.

Analyse Chemischer Reaktionen

Ascochin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ascochin kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können Ascochin in seine entsprechenden Alkoholderivate umwandeln.

Substitution: Ascochin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinonderivate, Alkohole und substituierte Isocumarine .

Wissenschaftliche Forschungsanwendungen

Ascochin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Ascochin wird als Modellverbindung zur Untersuchung von Isocumarinderivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um die Wechselwirkungen zwischen Pilzmetaboliten und verschiedenen Mikroorganismen zu untersuchen.

Medizin: Die antimikrobiellen Eigenschaften von Ascochin machen es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika.

Industrie: Ascochin wird wegen seines möglichen Einsatzes in landwirtschaftlichen Anwendungen als natürliches Pestizid aufgrund seiner phytotoxischen Eigenschaften untersucht .

Wirkmechanismus

Der Wirkmechanismus von Ascochin beinhaltet seine Wechselwirkung mit zellulären Komponenten von Mikroorganismen. Es stört die Integrität der Zellmembran, was zu Zelllyse und -tod führt. Ascochin zielt auf verschiedene molekulare Pfade ab, die an der Zellwandsynthese und Energieproduktion beteiligt sind, wodurch es gegen ein breites Spektrum von Mikroorganismen wirksam ist .

Wissenschaftliche Forschungsanwendungen

Ascochin has a wide range of scientific research applications:

Chemistry: Ascochin is used as a model compound in studying isocoumarin derivatives and their chemical properties.

Biology: It is used to study the interactions between fungal metabolites and various microorganisms.

Medicine: Ascochin’s antimicrobial properties make it a potential candidate for developing new antibiotics and antifungal agents.

Industry: Ascochin is explored for its potential use in agricultural applications as a natural pesticide due to its phytotoxic properties .

Vergleich Mit ähnlichen Verbindungen

Ascochin ist aufgrund seiner spezifischen Isocumarinstruktur und seiner antimikrobiellen Breitbandaktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Cumarin: Eine weitere Verbindung mit antimikrobiellen Eigenschaften, jedoch mit einer anderen chemischen Struktur.

Isocumarin: Eine Klasse von Verbindungen, die Ascochin ähneln, jedoch mit unterschiedlichem Grad an antimikrobieller Aktivität.

Chinonderivate: Verbindungen, die ähnliche Oxidationsprodukte mit Ascochin teilen und antimikrobielle Eigenschaften aufweisen

Eigenschaften

IUPAC Name |

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIJHXPWYIGIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

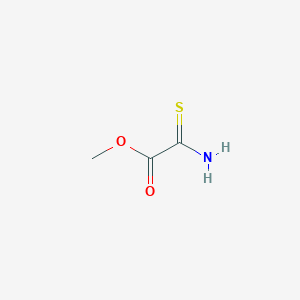

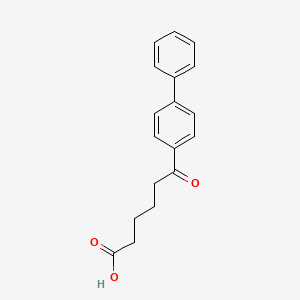

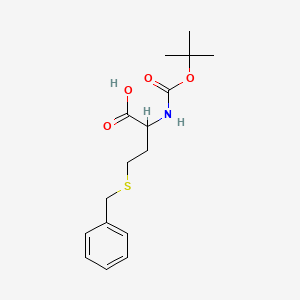

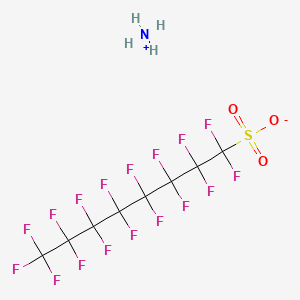

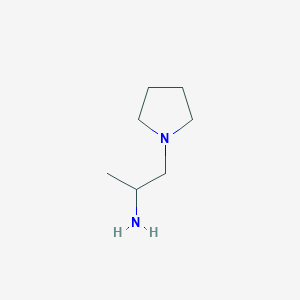

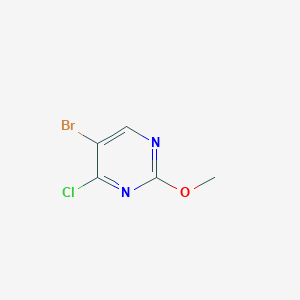

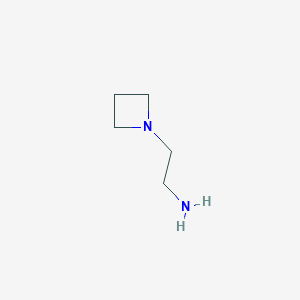

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the absolute configuration of ascochin and how was it determined?

A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.

Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?

A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)